Boc-L-Homoserin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Boc-L-homoserine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Research: Utilized in the study of enzyme mechanisms and metabolic pathways.

Pharmaceutical Research: Employed in the development of novel therapeutic agents and drug delivery systems.

Safety and Hazards

While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .

Relevant Papers

The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .

Wirkmechanismus

Target of Action

Boc-L-homoserine is a derivative of the amino acid L-homoserine L-homoserine, the parent compound, is known to be an impurity of cobicistat, a cytochrome p450 3a (cyp3a) inhibitor used for the treatment of hiv/aids infection .

Mode of Action

It is known that l-homoserine, the parent compound, plays a role in the synthesis of proteins and other essential biomolecules . It is also involved in the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Biochemical Pathways

L-homoserine is involved in several biochemical pathways. It is synthesized via the “phosphorylated pathway,” which employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .

Pharmacokinetics

The synthesis of l-homoserine, the parent compound, has been studied . The one-pot cascade synthesis of L-homoserine involves substrate recycling catalyzed by an aldolase and a transaminase .

Result of Action

L-homoserine, the parent compound, plays a crucial role in protein synthesis and the production of essential biomolecules . It also influences the secretion of anabolic hormones, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Action Environment

Environmental factors can influence the action of Boc-L-homoserine. For instance, temperature, pH, and electron acceptors can affect the features of aerobic granules, such as their metabolic activities, physicochemical properties, and production of extracellular polymeric substances . These factors can potentially influence the AHL-producing and AHL-quenching activities of aerobic granules .

Biochemische Analyse

Biochemical Properties

Boc-L-homoserine plays a role in biochemical reactions as a building block in the synthesis of other compounds . It interacts with various enzymes and proteins during these synthesis processes. The nature of these interactions often involves the formation or breakage of chemical bonds, leading to the creation of new molecules.

Cellular Effects

The effects of Boc-L-homoserine on cells are primarily related to its role in the synthesis of other biomolecules . It can influence cell function by contributing to the production of molecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Boc-L-homoserine at the molecular level involves its participation in chemical reactions as a substrate or intermediate . It can bind to enzymes and undergo chemical transformations, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-L-homoserine can change over time depending on the specific conditions of the experiment . Information on its stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Boc-L-homoserine in animal models can vary with different dosages . Studies may observe threshold effects, where certain effects only occur above a certain dosage, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

Boc-L-homoserine is involved in metabolic pathways related to the synthesis of other biomolecules . It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels.

Transport and Distribution

Boc-L-homoserine can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of Boc-L-homoserine can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-homoserine typically involves the protection of the amino group of L-homoserine with a Boc group. The process begins with the esterification of the carboxylic acid group of L-homoserine using diazomethane. The hydroxyl group on the side chain is then tosylated using tosyl chloride in pyridine. The resulting tosylate is displaced with sodium azide to form the azido compound. Finally, common deprotection steps are followed to obtain the free amino acid .

Industrial Production Methods

Industrial production of Boc-L-homoserine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as ion-exchange chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-L-homoserine undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride and sodium azide.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Diazomethane: Used for esterification of the carboxylic acid group.

Tosyl Chloride: Used for tosylation of the hydroxyl group.

Sodium Azide: Used for substitution reactions.

Trifluoroacetic Acid: Used for deprotection of the Boc group.

Major Products

The major products formed from these reactions include azidohomoalanine and other derivatives used in peptide synthesis and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Boc-L-homoserine is similar to other Boc-protected amino acids, such as Boc-L-serine and Boc-L-threonine. its unique structure, with a hydroxyl group on the side chain, allows for specific reactions and applications that are not possible with other Boc-protected amino acids . Similar compounds include:

Boc-L-homoserine stands out due to its versatility in synthetic chemistry and its role in the development of novel biochemical and pharmaceutical compounds.

Eigenschaften

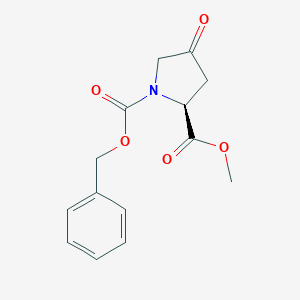

IUPAC Name |

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMWPDUXBZKJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517080 | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41088-86-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of Boc-L-homoserine in the synthesis of peptide nucleic acid (PNA) analogues?

A: Boc-L-homoserine serves as a crucial starting material for synthesizing novel amino acids that mimic the structure of DNA bases. These amino acids, incorporating adenine, guanine, cytosine, or thymine, are linked by peptide bonds, forming the backbone of α-PNA. [, ] This novel PNA analogue aims to overcome the limitations of traditional PNA, which primarily binds to homopurine and homopyrimidine sequences. []

Q2: How is Boc-L-homoserine utilized in the synthesis of these DNA base-modified amino acids?

A: The synthesis involves a key intermediate, (S)-2-(N-Boc-amino)-4-bromobutyric acid methyl ester, derived from Boc-L-homoserine. This intermediate undergoes alkylation with the desired DNA base. Subsequent hydrolysis yields the final DNA base-modified amino acid ready for incorporation into α-PNA oligomers. [] For instance, reacting N-Boc-L-homoserine benzylester with N3-benzoylthymine under Mitsunobu conditions followed by deprotection steps yields N-Boc-L-α-amino-γ-thymine butyric acid, a thymine-containing building block for α-PNAs. []

Q3: What are the potential advantages of using α-PNA over traditional PNA?

A: α-PNA, designed as a true peptide mimic of DNA, holds the potential to expand the repertoire of recognizable DNA sequences beyond the limitations of traditional PNA. This broadened recognition capability stems from the incorporation of all four DNA bases into its structure. [] Consequently, α-PNA could pave the way for developing novel gene-targeting therapeutics with enhanced specificity and efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)